molecular formula C21H15F4N5O2 B3400455 N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide CAS No. 1040662-09-6

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3400455
CAS No.: 1040662-09-6
M. Wt: 445.4 g/mol
InChI Key: CNGOJBHHFYFFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H15F4N5O2 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a triazolopyridazine moiety. Its IUPAC name is this compound, and it has the following chemical formula:

PropertyValue
Molecular FormulaC18H14F4N6O2
Molecular Weight396.34 g/mol
CAS Number1204297-70-0

Antimicrobial Activity

Recent studies have indicated that compounds related to triazolopyridazine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM . The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The triazolopyridazine scaffold has been explored for anticancer activity. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold have demonstrated selective inhibition against cyclin-dependent kinases (CDK), with IC50 values reported at 0.36 µM for CDK2 .

Case Studies

  • Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among them, several showed promising results with significant inhibition rates .
  • Anticancer Activity Evaluation : In vitro studies on HeLa and A375 human tumor cell lines revealed that certain triazolopyridazine derivatives exhibited potent antiproliferative effects, indicating their potential as therapeutic agents in oncology .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction can modulate various cellular processes leading to desired therapeutic outcomes.

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2/c22-16-6-2-3-13(12-16)19-28-27-17-7-8-18(29-30(17)19)32-10-9-26-20(31)14-4-1-5-15(11-14)21(23,24)25/h1-8,11-12H,9-10H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGOJBHHFYFFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
N-(4-fluorophenyl)-2-iodoacetamide
N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.